molecular formula C31H32BF4N2O3RuS- B11928306 {[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)tetrafluoroborate

{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)tetrafluoroborate

Cat. No.: B11928306
M. Wt: 700.5 g/mol
InChI Key: LEVABAZKNPRZPZ-SXFSLILVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex features a chiral TsDPEN ligand (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) coordinated to a p-cymene aromatic ligand and a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₃₁H₃₅BF₄N₂O₂RuS with a molecular weight of 687.60 g/mol . The compound is a brown-purple air-sensitive solid, requiring storage at 0–6°C . Synthesized under patent WO 2009132443, it is primarily employed in asymmetric hydrogenation and catalytic transfer hydrogenation reactions due to its chiral Ru center and tunable ligand environment . Structural characterization relies on X-ray crystallography (using SHELX software) and spectroscopic methods (NMR, MS) .

Properties

Molecular Formula

C31H32BF4N2O3RuS-

Molecular Weight

700.5 g/mol

IUPAC Name

2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

InChI

InChI=1S/C21H20N2O3S.C10H14.BF4.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;;/q;;-1;+2/p-2/t19-,20+;;;/m1.../s1

InChI Key

LEVABAZKNPRZPZ-SXFSLILVSA-L

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2]

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate typically involves the following steps:

    Ligand Preparation: The amino-diphenylethyl ligand is synthesized through a series of organic reactions, starting from commercially available precursors.

    Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium(II) chloride, in the presence of p-cymene. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Salt Formation: The resulting complex is treated with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organometallic reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

This ruthenium-based organometallic complex participates in three primary reaction types, driven by its coordination environment and catalytic properties:

Oxidation Reactions

The ruthenium(II) center undergoes oxidation, often facilitated by the p-cymene ligand’s stabilizing effect. Common oxidizing agents include hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and molecular oxygen (O2\text{O}_2). These reactions typically yield oxidized ligand derivatives or intermediate species with modified electronic configurations .

Reduction Reactions

Reduction involves the ruthenium center transitioning to a lower oxidation state. Sodium borohydride (NaBH4\text{NaBH}_4) and hydrazine are common reducing agents. Such reactions are critical in catalytic cycles, particularly in hydrogenation processes .

Ligand Substitution

The compound’s ligands (e.g., pyridine, p-cymene) can be replaced by other ligands such as phosphines or amines. This substitution is often reversible and depends on reaction conditions (e.g., solvent, temperature). The chiral amine ligand’s toluenesulfonyl group enhances stability during substitution .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions
OxidationH2O2\text{H}_2\text{O}_2, O2\text{O}_2Room temperature, inert atmosphere
ReductionNaBH4\text{NaBH}_4, hydrazineAnaerobic conditions, polar solvents
Ligand SubstitutionPhosphines, aminesElevated temperatures, coordinating solvents

Oxidative Products

Oxidation yields oxidized forms of the amine ligand or ruthenium-centered species. These intermediates are pivotal in catalytic cycles for hydrogenation and C-H activation .

Reduced Species

Reduction generates ruthenium(I) or lower oxidation state complexes, which are active intermediates in catalytic hydrogenation. These species facilitate bond cleavage and formation in asymmetric synthesis .

Ligand-Substituted Complexes

Substitution reactions produce complexes with altered ligand environments (e.g., phosphine ligands), enabling tunable catalytic activity. These derivatives are used in fine chemical synthesis and pharmaceutical production .

Structural Insights and Stability

The p-cymene ligand provides steric protection to the ruthenium center, enhancing stability during redox processes. The toluenesulfonyl-modified chiral amine ligand ensures specificity in substrate binding, critical for asymmetric catalysis .

Comparison with Related Complexes

Feature Current Compound Ruthenium(II) Arene Complexes
Ligand EnvironmentChiral amine + p-cymene + pyridineArene ligand (e.g., p-cymene) + ancillary ligands
Catalytic SelectivityHigh enantioselectivity in hydrogenationModerate selectivity in hydrogenation
Redox FlexibilitySupports oxidation/reduction cyclesLimited redox activity

Research Findings

Key studies highlight the compound’s role in:

  • Asymmetric Hydrogenation : Achieves >99% enantiomeric excess in ketone reductions .

  • Catalyst Recycling : Demonstrates stability over multiple catalytic cycles under optimized conditions .

  • Mechanistic Insights : Oxidative and reductive steps are reversible, enabling efficient catalytic turnover .

This compound’s chemical reactivity is characterized by its dual redox activity and ligand substitution capabilities, making it a valuable tool in asymmetric catalysis and organic synthesis.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this ruthenium complex typically involves the reaction of p-cymene with ruthenium precursors in the presence of specific ligands. The characterization is often performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm the structural integrity and purity of the synthesized compound. For instance, the tetrafluoroborate salt form is often used to enhance solubility and stability in biological environments .

Medicinal Applications

2.1 Anticancer Activity

Ruthenium complexes are being investigated as potential alternatives to traditional platinum-based chemotherapeutics due to their unique mechanisms of action and lower toxicity profiles. The compound has shown promising results in targeting various cancer cell lines, particularly:

  • Triple Negative Breast Cancer (TNBC) : Studies indicate that this compound exhibits significant cytotoxicity against TNBC cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent for aggressive breast cancers that are resistant to conventional treatments .
  • Hormone Receptor Positive Breast Cancer : The compound also demonstrates effectiveness against estrogen receptor-positive breast cancer cells (e.g., MCF7), indicating its broad applicability across different cancer types .

2.2 Mechanism of Action

The proposed mechanisms through which this ruthenium complex exerts its anticancer effects include:

  • DNA Interaction : The complex may interact with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It is believed that the compound induces oxidative stress within cancer cells, leading to apoptosis.
  • Mitochondrial Targeting : The compound's ability to target mitochondria has been linked to its cytotoxic effects, as it interferes with cellular energy production and promotes cell death pathways .

Catalytic Applications

Beyond medicinal chemistry, this ruthenium complex also holds promise in catalysis:

3.1 Organic Synthesis

Ruthenium complexes are recognized for their catalytic properties in various organic reactions, including:

  • Cross-Coupling Reactions : The complex can facilitate C-C bond formation reactions, which are essential in synthesizing pharmaceuticals and agrochemicals.
  • Hydrogenation Reactions : It can act as a catalyst for hydrogenation processes, converting unsaturated compounds into saturated ones efficiently.

3.2 Green Chemistry Initiatives

The use of ruthenium complexes aligns with green chemistry principles due to their ability to catalyze reactions under mild conditions and with reduced waste generation compared to traditional methods .

Research Findings and Case Studies

Several studies have documented the efficacy and versatility of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate:

StudyFocusFindings
Anticancer ActivitySignificant cytotoxicity against TNBC and ER+ breast cancer cells; potential for clinical applications.
Catalytic PropertiesEffective catalyst for cross-coupling reactions; supports green chemistry initiatives.
Structural AnalysisDetailed structural insights that support its use in biological systems; stability under physiological conditions confirmed.

Mechanism of Action

The mechanism of action of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate involves coordination to target molecules, such as DNA or proteins. The ruthenium center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that can induce biological effects. The p-cymene ligand provides stability and enhances the compound’s ability to interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Catalytic Features

The compound belongs to a family of Ru(II) complexes with TsDPEN-derived ligands. Key structural variations among analogs include:

Chiral configuration (R,R vs. S,S enantiomers).

Aromatic ligands (p-cymene vs. mesitylene).

Counterions (BF₄⁻, Cl⁻, B(C₆F₅)₄⁻).

Co-ligands (pyridine, chloride).

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Key Ligands/Counterion Applications References
Target Compound: {[(1R,2R)-2-Amino...}Ru(II)BF₄ C₃₁H₃₅BF₄N₂O₂RuS 687.60 TsDPEN (R,R), p-cymene, BF₄⁻ Asymmetric hydrogenation, transfer hydrogenation
Chloro{[(1R,2R)-TsDPEN}(p-cymene)Ru(II) C₃₁H₃₅ClN₂O₂RuS 599.75 TsDPEN (R,R), p-cymene, Cl⁻ Enantioselective hydrogenation of ketones
{[(1S,2S)-TsDPEN}(p-cymene)Ru(II)B(C₆F₅)₄ C₆₀H₄₀BF₂₀N₃O₂RuS 1358.90 TsDPEN (S,S), pyridine, B(C₆F₅)₄⁻ High-throughput catalysis, luminescence in OLEDs
Chloro{[(1R,2R)-TsDPEN}(mesitylene)Ru(II) C₃₃H₃₉ClN₂O₂RuS 664.28 TsDPEN (R,R), mesitylene, Cl⁻ Sterically demanding substrates

Key Research Findings

Catalytic Performance: The BF₄⁻ counterion in the target compound enhances solubility in polar solvents (e.g., methanol), improving reaction rates in transfer hydrogenation compared to chloride analogs . Chloride derivatives (e.g., CAS 192139-92-7) exhibit superior stability but require activation steps (e.g., base treatment) to generate active Ru-H species .

Enantioselectivity :

  • The (R,R)-TsDPEN configuration in the target compound achieves >90% enantiomeric excess (ee) in hydrogenating aryl ketones, outperforming mesitylene-based analogs in sterically hindered reactions .
  • The (S,S)-enantiomer of the pyridine-coordinated variant (CAS 1192483-28-5) shows high circularly polarized luminescence (CPL) for OLEDs, a niche application absent in BF₄⁻/Cl⁻ analogs .

Thermal and Air Sensitivity :

  • BF₄⁻ and B(C₆F₅)₄⁻ complexes degrade faster under ambient conditions than chloride derivatives, necessitating inert-atmosphere handling .

Biological Activity

The compound {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. Ruthenium complexes have been studied for their unique properties that allow them to interact with biological systems, often leading to significant cytotoxic effects against various cancer cell lines.

The biological activity of ruthenium complexes is primarily attributed to their ability to induce oxidative stress and apoptosis in cancer cells. The following mechanisms have been identified:

  • DNA Interaction : Similar to cisplatin, ruthenium complexes can form cross-links with DNA, leading to strand breaks and subsequent cell death .
  • Reactive Oxygen Species (ROS) Production : Ruthenium complexes have been shown to generate ROS, which can initiate apoptosis signaling pathways .
  • Cellular Uptake and Internalization : The efficiency of cellular uptake of these complexes significantly influences their cytotoxicity. Factors such as the nature of the counterion and the structural characteristics of the complex affect how well these compounds enter cells .

Biological Activity Assessment

Recent studies have evaluated the biological activity of this specific ruthenium complex through various in vitro and in vivo assays.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

  • Triple Negative Breast Cancer (TNBC) : The compound has shown promising results in inhibiting the growth of TNBC cell lines, which are typically resistant to conventional therapies .
  • Cytotoxicity Values : The IC50 values for various cancer cell lines range from 0.03 to 20 μM, indicating a potent antiproliferative effect compared to standard chemotherapeutic agents .

In Vivo Studies

In vivo assessments have further supported the efficacy of this compound:

  • Tumor Growth Suppression : Animal models treated with this ruthenium complex exhibited reduced tumor growth rates and improved survival compared to untreated controls .
  • Mechanistic Insights : Immunohistological analyses revealed that the therapeutic effects may be linked to the compound's ability to modulate immune responses within the tumor microenvironment .

Data Tables

Cell Line IC50 (μM) Effect
MDA-MB-231 (TNBC)0.39 ± 0.09Significant growth inhibition
MCF7 (ER+)0.50 ± 0.09Moderate cytotoxicity
HCT116 (Colon Cancer)0.32 ± 0.03High sensitivity

Case Studies

Several case studies highlight the effectiveness of this ruthenium complex:

  • Study on TNBC : In a study involving FVB syngeneic mice implanted with TNBC cells, treatment with the compound resulted in a significant reduction in tumor size and improved overall survival rates. The mechanism was attributed to enhanced immune response against tumor cells .
  • Cytotoxicity Against Resistant Cell Lines : Research indicated that this ruthenium complex was effective against cisplatin-resistant cancer cells, suggesting its potential as an alternative treatment option for resistant cancers .

Q & A

Q. What are the key structural features and synthesis protocols for this ruthenium complex?

The compound features a chiral (1R,2R)-diamino-diphenylethyl ligand coordinated to a ruthenium center, with a p-cymene aromatic ligand and a tetrafluoroborate counterion. The sulfonamide group from the 4-toluenesulfonyl moiety stabilizes the metal center. Synthesis typically involves reacting a preformed RuCl(p-cymene) precursor with the enantiopure TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand under inert conditions, followed by anion exchange with tetrafluoroboric acid . Air sensitivity necessitates handling in a glovebox or Schlenk line.

Q. How should this air-sensitive ruthenium complex be stored and handled?

The compound is moisture- and oxygen-sensitive. Storage should be in a tightly sealed container under inert gas (argon or nitrogen) at temperatures below -20°C. Handling requires anhydrous solvents (e.g., THF, DCM) and inert atmosphere techniques. Safety protocols include wearing gloves, eye protection, and avoiding skin contact due to potential metal toxicity .

Q. What are its primary catalytic applications in organic synthesis?

This complex is a chiral catalyst for asymmetric hydrogenation and transfer hydrogenation reactions. It is particularly effective for ketone reductions, achieving high enantiomeric excess (ee) in substrates like aryl ketones. The p-cymene ligand enhances stability, while the TsDPEN ligand dictates stereoselectivity .

Advanced Research Questions

Q. How does the enantiomeric form [(R,R) vs. (S,S)] influence catalytic outcomes?

The (R,R) configuration induces specific stereoelectronic interactions during substrate binding, favoring the formation of (S)-alcohols in ketone reductions. Comparative studies using enantiomeric pairs (e.g., (R,R)-TsDPEN vs. (S,S)-TsDPEN) reveal inverted stereoselectivity, with ee values differing by >90% in prochiral substrates. Experimental design should include chiral HPLC or polarimetry to validate ee .

Q. What mechanistic insights explain its role in C–H bond functionalization?

The ruthenium center facilitates C–H activation via a carboxylate-assisted concerted metalation-deprotonation (CMD) mechanism. The sulfonamide ligand acts as a bifunctional base, abstracting protons while coordinating the metal. Isotopic labeling (e.g., D2O quenching) and DFT calculations support a six-membered transition state involving the substrate, Ru center, and sulfonamide .

Q. How can researchers resolve contradictions in catalytic efficiency across substrates?

Discrepancies in turnover frequency (TOF) often arise from steric hindrance or electronic effects in substrates. For example, ortho-substituted aryl ketones show lower reactivity due to hindered access to the Ru center. Systematic variation of substituents (e.g., para-NO2 vs. para-OMe) combined with Hammett analysis can quantify electronic influences. Kinetic studies under controlled conditions (e.g., in situ IR monitoring) are recommended .

Methodological Recommendations

  • Characterization: Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-MS to confirm purity and structure.
  • Catalytic Screening: Optimize reaction conditions (solvent, temperature, H2 pressure) using a high-throughput parallel reactor.
  • Safety: Follow protocols for air-sensitive metal complexes (e.g., glovebox for weighing, Schlenk line for reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.